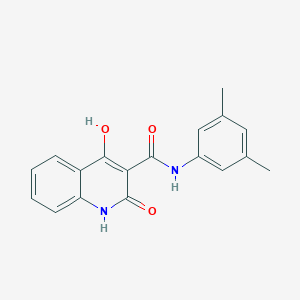

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

N-(3,5-Dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core linked to a 3,5-dimethylphenyl group via a carboxamide bridge. Its structure combines a planar quinoline scaffold with a lipophilic aromatic substituent, which may enhance binding interactions in biological systems. The compound’s synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and substituted anilines under controlled conditions, as exemplified by procedures in related studies .

Key structural features include:

- 4-Hydroxy-2-oxo group: Contributes to hydrogen bonding and metal coordination.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDZPUKZRRZJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the 3,5-dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Hydroxylation and Carboxamidation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide. The carboxamide group is typically introduced through an amidation reaction, where the corresponding carboxylic acid derivative reacts with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups in the quinoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

Oxidation: Formation of quinoline ketones.

Reduction: Formation of quinoline alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated quinoline derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the hydroxy and carboxamide groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Limitations and Contradictions

- Core-Dependent Activity: While naphthalene carboxamides are well-studied for PET inhibition, quinoline derivatives in lack comparable biological data, creating ambiguity in extrapolating results.

- Substituent Effects: The 3,5-dimethylphenyl group’s role in quinoline derivatives remains underexplored compared to naphthalene systems.

Biological Activity

N-(3,5-Dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound within the quinoline family that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and anti-HIV properties.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

It features a quinoline backbone substituted with a dimethylphenyl group and a hydroxyl group. The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives, often utilizing condensation reactions with appropriate amines and carboxylic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant antibacterial properties against various pathogenic bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) tests indicate that the compound shows stronger activity against Gram-positive bacteria compared to Gram-negative strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

These results suggest that the presence of the hydroxyl group enhances the antibacterial activity by possibly facilitating better interaction with bacterial cell walls.

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. This compound has shown promising results in inhibiting cancer cell proliferation:

- Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines demonstrated that the compound induces apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were reported as 1.2 µM for MCF-7 and 1.4 µM for Panc-1 .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.2 |

| Panc-1 | 1.4 |

Mechanistic studies indicate that the compound activates caspase pathways leading to programmed cell death, which is crucial for its anticancer efficacy.

Anti-HIV Activity

The compound's potential as an anti-HIV agent has also been explored. A study focusing on HIV integrase inhibitors revealed that certain derivatives of 4-hydroxy-2-oxoquinolines exhibit moderate anti-HIV activity:

- The synthesized compounds were tested for their ability to inhibit HIV replication in cell cultures. Although this compound showed some activity, it was less effective than existing antiretroviral therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antibacterial Efficacy : A study published in European Journal of Medicinal Chemistry reported that this compound exhibited superior antibacterial activity compared to other quinoline derivatives when tested against a panel of clinical isolates .

- Cancer Cell Line Analysis : Research published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.